molecular formula C15H17NO2 B1329208 4-(3-Ethoxyphenoxy)-3-methylaniline CAS No. 946698-89-1

4-(3-Ethoxyphenoxy)-3-methylaniline

Cat. No. B1329208
M. Wt: 243.3 g/mol
InChI Key: JTDDAJGHRKVXFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve the desired products. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone required the formation of azetidinone rings and was characterized by X-ray diffraction . Similarly, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods suggest that the synthesis of "4-(3-Ethoxyphenoxy)-3-methylaniline" would likely involve etherification and aromatic substitution reactions.

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques used to determine the structure of synthesized compounds. The structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was solved by direct methods and refined to a high degree of precision . For "4-(3-Ethoxyphenoxy)-3-methylaniline", similar structural analysis would be essential to confirm the molecular geometry and the presence of functional groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include esterification, etherification, and carboxylation, as seen in the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid . These reactions are likely relevant to the synthesis of "4-(3-Ethoxyphenoxy)-3-methylaniline" and would influence its reactivity and interaction with other chemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from spectroscopy studies and theoretical calculations. For example, the spectroscopy studies and DFT calculations of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol provided insights into the molecular geometry, vibration frequencies, and chemical shift values . These techniques could be applied to "4-(3-Ethoxyphenoxy)-3-methylaniline" to predict its physical properties, such as melting point, solubility, and stability, as well as its chemical properties, including reactivity and potential for forming hydrogen bonds or other intermolecular interactions.

Scientific Research Applications

Spectroscopic and Structural Analysis

  • The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, structurally similar to 4-(3-Ethoxyphenoxy)-3-methylaniline, was synthesized and characterized using spectroscopic and X-ray diffraction techniques. It was analyzed for molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses (Demircioğlu et al., 2019).

Antibacterial Activity

  • Substituted uracils bearing a structural resemblance to 4-(3-Ethoxyphenoxy)-3-methylaniline showed potential as inhibitors of bacterial DNA polymerase and demonstrated antibacterial activity against Gram-positive bacteria (Zhi et al., 2005).

Reactivity with Biological Molecules

  • A study on 4-ethoxyaniline, a related compound, investigated its reactivity with N-acetylcysteine, revealing the formation of various products. This study provides insights into the interactions of similar compounds with biological molecules (Lindqvist et al., 1991).

Photocurrent Profiles of Substituted Polyanilines

  • Research on substituted polyanilines, which are structurally related to 4-(3-Ethoxyphenoxy)-3-methylaniline, explored their photoelectrochemical and spectroscopic properties. These findings can be relevant for understanding the photophysical behaviors of similar compounds (Kilmartin & Wright, 1999).

properties

IUPAC Name

4-(3-ethoxyphenoxy)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-17-13-5-4-6-14(10-13)18-15-8-7-12(16)9-11(15)2/h4-10H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDDAJGHRKVXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxyphenoxy)-3-methylaniline

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